AHR-10037

NSAID Gastric Safety Therapeutic Window

AHR-10037 (2-amino-3-(4-chlorobenzoyl)benzeneacetamide) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetamide class. It functions as an orally active prodrug that undergoes in vivo conversion to a potent cyclooxygenase (COX) inhibitor, the active metabolite 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
CAS No. 78281-73-9
Cat. No. B1664445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR-10037
CAS78281-73-9
Synonyms2-ACBBA
2-amino-3-(4-chlorobenzoyl)benzeneacetamide
AHR 10037
AHR-10037
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)N
InChIInChI=1S/C15H13ClN2O2/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)18)8-13(17)19/h1-7H,8,18H2,(H2,17,19)
InChIKeyQYWOBAQCODTFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR-10037 (CAS 78281-73-9): Baseline Characteristics and Procurement Relevance


AHR-10037 (2-amino-3-(4-chlorobenzoyl)benzeneacetamide) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetamide class. It functions as an orally active prodrug that undergoes in vivo conversion to a potent cyclooxygenase (COX) inhibitor, the active metabolite 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid [1][2]. Preclinical studies demonstrate that AHR-10037 possesses analgesic, antipyretic, and anti-inflammatory properties comparable to the reference NSAID indomethacin, but is distinguished by a significantly improved gastric safety profile [1][3].

Why Generic NSAID Substitution Fails: The AHR-10037 Differentiation


AHR-10037 cannot be substituted with other arylacetic acid NSAIDs (e.g., indomethacin, amfenac, diclofenac) or their prodrugs due to a fundamental difference in its safety-efficacy profile. While many NSAIDs share COX inhibition as a common mechanism, the therapeutic index—the quantitative relationship between desired anti-inflammatory efficacy and undesired gastric toxicity—is a critical, compound-specific parameter. AHR-10037 demonstrates a therapeutic index that is 1 order of magnitude greater than that of indomethacin [1], translating to a 56- to 91-fold improvement in safety margin at equi-effective doses [2]. This unique combination of high potency and low gastric liability is not a class-wide property but a specific outcome of the compound's distinct prodrug activation kinetics and the pharmacodynamic profile of its active metabolite. Substituting with a generic COX inhibitor or a different prodrug would introduce an unquantified risk of increased gastrointestinal toxicity without any guarantee of equivalent anti-inflammatory coverage, thereby compromising the validity and reproducibility of in vivo disease models.

Quantitative Evidence for Selecting AHR-10037 Over Comparators


Therapeutic Index: 1 Order of Magnitude Improvement Over Indomethacin

AHR-10037 exhibits a therapeutic index that is 1 order of magnitude greater than that of indomethacin, based on a comparative analysis of acute anti-inflammatory potency and gastric toxicity [1][2]. This metric quantifies the safety margin between the effective dose and the dose that induces gastric lesions.

NSAID Gastric Safety Therapeutic Window

Anti-inflammatory Efficacy: Non-Inferiority to Indomethacin in Acute and Chronic Models

In standard rat models of inflammation, AHR-10037 demonstrates efficacy that is statistically and quantitatively comparable to that of indomethacin [1][2]. This establishes that the improved safety profile does not come at the cost of reduced potency.

Inflammation Models In Vivo Pharmacology NSAID

Analgesic Potency: ED50 of 4.1 mg/kg with Delayed Onset Kinetics

AHR-10037 exhibits a characteristic delayed onset of analgesia, reaching peak effect at 4 hours post-oral administration, with a calculated ED50 of 4.1 mg/kg [1]. This contrasts sharply with the rapid onset of acetylsalicylic acid (ASA), which peaks at 1 hour [1]. This delayed kinetic profile is a direct consequence of the compound's prodrug mechanism and is a key differentiator for experimental design.

Analgesia Pain Model Pharmacokinetics

Prodrug Mechanism: In Vivo Conversion to a Chloro-Amfenac Analog

AHR-10037 (2-amino-3-(4-chlorobenzoyl)benzeneacetamide) is a prodrug designed to be converted in vivo to its active acid metabolite, 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid [1][2]. This active metabolite is the 4-chloro analog of amfenac, a potent COX inhibitor. The prodrug approach is a known strategy to mitigate direct gastric mucosal irritation by limiting the presence of the acidic active moiety in the stomach [2].

Prodrug Pharmacokinetics COX Inhibition

Optimized Research Applications for AHR-10037


Chronic In Vivo Inflammation Models Requiring Long-Term NSAID Administration

The 56- to 91-fold improvement in therapeutic index over indomethacin [1] makes AHR-10037 the preferred choice for chronic studies of rheumatoid arthritis or inflammatory bowel disease where gastrointestinal toxicity is a confounding variable. Its non-inferior anti-inflammatory efficacy [1][2] ensures that disease phenotype is fully suppressed without the study being compromised by weight loss, gastric lesions, or mortality associated with traditional NSAIDs.

Analgesia Studies Requiring Timed, Delayed-Onset Coverage

The established ED50 of 4.1 mg/kg and the 4-hour peak analgesic effect [1] are ideal for experimental protocols requiring a defined, delayed onset of pain relief. This property is particularly useful in models of post-operative or neuropathic pain where a washout period or a specific timing of drug action relative to a stimulus is required. The delayed kinetics, compared to ASA's 1-hour peak [1], provides a distinct temporal profile that can be exploited in pharmacological studies.

Investigations of Prodrug Activation and COX-2 Selectivity

AHR-10037 serves as a valuable tool compound for studying prodrug activation pathways. Its requirement for in vivo conversion to an active chloro-amfenac analog [1][2] makes it useful in assays comparing in vitro and in vivo COX inhibition. Researchers can use it to probe metabolic activation or to differentiate between the effects of the prodrug and its active metabolite on gastrointestinal tissues [2].

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